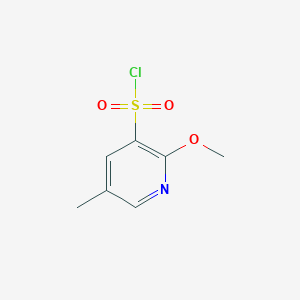
2-Methoxy-5-methylpyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-5-methylpyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 219715-44-3 . It has a molecular weight of 207.64 . The IUPAC name for this compound is 2-methoxy-3-pyridinesulfonyl chloride .
Synthesis Analysis
While specific synthesis methods for “2-Methoxy-5-methylpyridine-3-sulfonyl chloride” were not found, a general method for producing pyridine-3-sulfonyl chloride involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid . This causes a sequential reaction to produce pyridine-3-sulfonyl chloride .Molecular Structure Analysis
The InChI code for “2-Methoxy-5-methylpyridine-3-sulfonyl chloride” is 1S/C6H6ClNO3S/c1-11-6-5 (12 (7,9)10)3-2-4-8-6/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 309.4±27.0C at 760 mmHg . It is stored in an inert atmosphere at 2-8C .Aplicaciones Científicas De Investigación
Green and Expeditious Ionic Liquid Synthesis
"2-Methoxy-5-methylpyridine-3-sulfonyl chloride" derivatives have been used in the development of green and expeditious ionic liquids for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This process involves a modified Biginelli reaction, enabling the formation of analytically pure products in excellent yields under solvent-free conditions (Velpula et al., 2015).
Antimicrobial Activity of Pyridazinyl Sulfonamide Derivatives
Research has shown that 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides exhibit significant antibacterial activities against various strains like E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. The chemical structures of these sulfonamide derivatives were determined using different spectroscopic techniques, highlighting the potential of "2-Methoxy-5-methylpyridine-3-sulfonyl chloride" derivatives in developing new antibacterial agents (Mohamed, 2007).
Optically Active Sulfonated Polyanilines
The compound has been utilized in creating optically active sulfonated polyanilines, specifically poly(2-methoxyaniline-5-sulfonic acid), through electropolymerization. This application demonstrates the potential of "2-Methoxy-5-methylpyridine-3-sulfonyl chloride" in materials science, particularly in developing polymers with unique optical properties (Strounina et al., 1999).
Novel Ionic Liquid Synthesis for Xanthene Derivatives
Another application involves the synthesis of a new ionic liquid based on "2-Methoxy-5-methylpyridine-3-sulfonyl chloride" derivatives for promoting the synthesis of various xanthene derivatives under solvent-free conditions. This highlights the compound's role in facilitating chemical reactions, offering advantages like excellent yields, short reaction times, and green chemistry applications (Shirini et al., 2014).
Improved Nanofiltration Membranes
Research involving sulfonated aromatic diamine monomers derived from "2-Methoxy-5-methylpyridine-3-sulfonyl chloride" has led to the development of novel thin-film composite nanofiltration membranes. These membranes show enhanced water flux and dye rejection capabilities, indicating the compound's potential in water treatment and purification technologies (Liu et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-methoxy-5-methylpyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEVKJDZRZEFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylpyridine-3-sulfonyl chloride | |
CAS RN |
1600121-55-8 |
Source


|
| Record name | 2-methoxy-5-methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

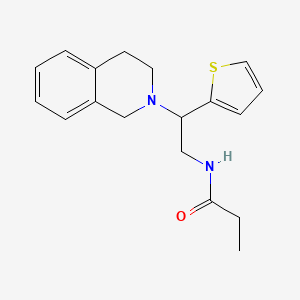
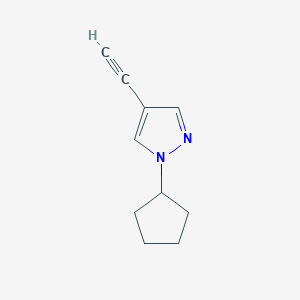
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2812750.png)
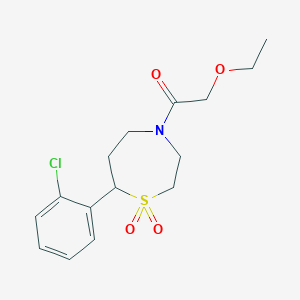
![3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2812757.png)
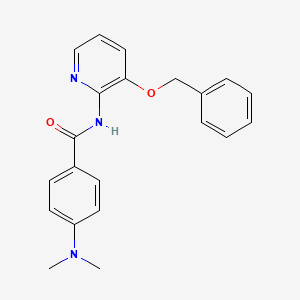
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2812759.png)

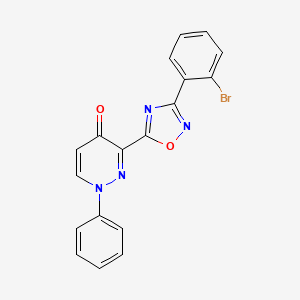

![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2812767.png)

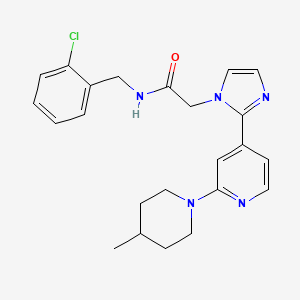
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2812770.png)